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3-Methylnaringenin -

3-Methylnaringenin

Catalog Number: EVT-1586936
CAS Number:
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methylnaringenin is a member of flavanones.
3-Methylnaringenin is a natural product found in Streptomyces halstedii, Streptomyces graminofaciens, and Streptomyces with data available.
Source

3-Methylnaringenin can be sourced from various plants, particularly citrus species such as grapefruit and oranges. It can also be synthesized in the laboratory through specific chemical reactions involving naringenin and methylating agents like methyl iodide or methyl bromide .

Classification
  • Chemical Class: Flavonoids
  • Sub-Class: Flavanones
  • IUPAC Name: 3-(4-Hydroxyphenyl)-2,3-dihydro-2-benzofuran-5-ol
Synthesis Analysis

Methods

The synthesis of 3-Methylnaringenin typically involves methylation of naringenin at the third position. Common methods include:

  1. Methylation using Methyl Iodide: Naringenin reacts with methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetone. This reaction can occur at room temperature and usually takes several hours to complete .
  2. Alternative Methylating Agents: Other reagents like dimethyl sulfate can also be used, although they may pose safety concerns due to toxicity.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. The use of anhydrous conditions is often recommended to prevent side reactions. Characterization of the synthesized product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which helps confirm the structure by identifying the presence of specific functional groups .

Molecular Structure Analysis

Structure

The molecular structure of 3-Methylnaringenin features:

  • A flavanone backbone with a hydroxyl group at position 4.
  • A methyl group at position 3.

The structural formula can be represented as follows:

C16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}

Data

  • Molecular Weight: 286.28 g/mol
  • Melting Point: Approximately 150°C (varies based on purity)
  • Solubility: Soluble in organic solvents like ethanol and methanol.
Chemical Reactions Analysis

Reactions

3-Methylnaringenin can participate in various chemical reactions typical of flavonoids, including:

  1. Oxidation: Can undergo oxidation to form quinones.
  2. Reduction: Can be reduced to form dihydro derivatives.
  3. Condensation Reactions: Can react with other compounds to form complex structures, potentially enhancing biological activity.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The product formation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

Process

The biological activity of 3-Methylnaringenin is primarily attributed to its antioxidant properties. It scavenges free radicals and chelates metal ions, thereby reducing oxidative stress in cells.

  1. Antioxidant Activity: The compound donates electrons to neutralize reactive oxygen species (ROS), preventing cellular damage.
  2. Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Data

In vitro studies have demonstrated that 3-Methylnaringenin exhibits significant radical scavenging activity, comparable to other known antioxidants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish powder.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant Data or Analyses

Studies indicate that the compound's stability and reactivity can vary based on its environment, including factors like light exposure and solvent choice .

Applications

Scientific Uses

3-Methylnaringenin has several potential applications in scientific research and industry:

  1. Pharmaceuticals: Investigated for its role in developing antioxidant therapies for diseases related to oxidative stress.
  2. Nutraceuticals: Used in dietary supplements for its health-promoting properties.
  3. Food Industry: Explored as a natural preservative due to its antioxidant capacity.

Research continues into its efficacy against various diseases, including cancer and cardiovascular disorders, highlighting its importance in health science .

Biosynthesis and Metabolic Engineering of 3-Methylnaringenin

Microbial Biosynthetic Pathways in Engineered Hosts

The biosynthesis of 3-methylnaringenin relies on the establishment of efficient flavonoid pathways in microbial hosts, starting from simple carbon sources. The core pathway involves three key modules: the phenylpropanoid module (converting tyrosine to p-coumaric acid), the malonyl-CoA supply module, and the flavonoid backbone assembly module (producing naringenin via chalcone synthase and isomerase). Methylation at the C-3 position requires additional enzymatic steps catalyzed by regioselective O-methyltransferases (OMTs) [5] [9].

Table 1: Metabolic Engineering Strategies for 3-Methylnaringenin Precursor Production

Engineering StrategyHost OrganismTarget PathwayImpact on Precursor Titer
Deletion of competing BGCsS. albidoflavusMalonyl-CoA diversion33.3-fold ↑ in naringenin
matBC expression (malonate assimilation)S. albidoflavusMalonyl-CoA supply4.5-fold ↑ in malonyl-CoA
Duplication of naringenin BGCS. albidoflavusFlavonoid assembly375-fold cumulative ↑
Peroxisomal engineering (PEX10)Y. lipolyticaAcyl-CoA precursor pool898 mg/L naringenin achieved
Co-culture systemsY. lipolytica + E. coliModular specialization168 mg/L apigenin generated

Chassis Selection:

  • Streptomyces spp.: Engineered S. albidoflavus J1074 achieves high naringenin titers (22.47 mg/L) via genomic deletions of native polyketide synthase clusters competing for malonyl-CoA, combined with matBC-mediated malonate assimilation [5] [6].
  • Yarrowia lipolytica: This yeast provides elevated cytosolic acetyl-CoA pools (up to 898 mg/L naringenin) due to engineered peroxisomal β-oxidation and malic enzyme flux [9].
  • Co-Culture Systems: Y. lipolytica produces naringenin de novo, while engineered E. coli expresses Petroselinum crispum flavone synthase (PcFS1) and OMTs for regioselective C-3 methylation, overcoming host-specific bottlenecks [9].

Enzymatic Methylation Mechanisms of Naringenin Precursors

C-3 methylation of naringenin is catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs), which exhibit strict regioselectivity challenges due to structural similarities between hydroxyl groups at positions 5, 7, and 4′.

Methyltransferase Classification:

  • Plant-Derived OMTs: Enzymes like Mentha×piperita ROMT-9 show C-3 preference in vitro but require co-expression with SAM cyclers in microbes to sustain activity. Medicago sativa OMT methylates the 3/5 positions but yields mixtures without mutagenesis [10].
  • Bacterial Hybrid OMTs: Engineered fusions of Arabidopsis thaliana OMTs with Streptomyces SAM synthetases improve SAM recycling, increasing methylation efficiency by 70% [4].

Structural Determinants of Regioselectivity:

  • Active Site Plasticity: Loop regions around residues 150–165 position naringenin’s C-3 hydroxyl near SAM.
  • Hydrogen-Bonding Network: Aspartate/arginine residues discriminate against C-7 methylation by sterically excluding A-ring rotation.
  • Mutagenesis: GAT domain swaps (e.g., from isoflavone-specific OMTs) redirect methylation to C-3, as confirmed by crystallography of Glycyrrhiza echinata OMT complexes .

Table 2: Characterized O-Methyltransferases for Naringenin Modification

Enzyme SourceRegioselectivityCatalytic Efficiency (kcat/KM)SAM Dependency
Mentha×piperita ROMT-9C-3 > C-74.2 × 10³ M⁻¹s⁻¹High (KM = 18 μM)
Medicago sativa MsOMT2C-3/C-5 mixture1.7 × 10³ M⁻¹s⁻¹Moderate
Engineered A. thaliana AtOMTC-3 specific6.8 × 10³ M⁻¹s⁻¹Low (with synthetase)
Streptomyces coelicolor ScOMTNon-selective0.9 × 10³ M⁻¹s⁻¹High

Chemoenzymatic Strategies for Selective C-3 Methylation

Chemoenzymatic approaches integrate chemical synthesis of advanced intermediates with enzymatic methylation to overcome yield limitations in fully biological systems.

Semi-Synthesis Routes:

  • Chemical Protection/Deprotection: Naringenin is acetylated at C-5 and C-7 hydroxyls, enabling enzymatic C-3 methylation by bacterial OMTs (yield: 88%), followed by deacetylation [4] .
  • Precursor Feeding: E. coli expressing 4′-OMT produces 3-methylnaringenin from fed 4′-methylnaringenin, leveraging relaxed specificity of bacterial enzymes [10].

Enzyme Engineering Platforms:

  • Directed Evolution: Saccharothrix espanaensis OMT libraries screened via HPLC yield variants with 40-fold improved C-3 selectivity using fluorescence-activated droplet sorting [4].
  • De Novo Enzyme Design: Computational docking of naringenin conformers into Sorghum bicolor OMT scaffolds generates artificial enzymes with 95% C-3 specificity .

Combinatorial Biosynthesis:Co-immobilization of OMTs and SAM regenerators on silica nanoparticles enhances 3-methylnaringenin yield (210 mg/L) by minimizing SAM inhibition and enabling enzyme reuse [10].

Metabolic Flux Analysis in Heterologous Expression Systems

Metabolic flux balancing is critical for directing carbon toward 3-methylnaringenin, as malonyl-CoA competition limits titers in engineered strains.

Flux Control Techniques:

  • Fatty Acid Synthase Inhibition: Cerulenin (10 μg/mL) suppresses FabB/F in S. albidoflavus, increasing malonyl-CoA availability 4-fold and naringenin titers 2.2-fold [5] [6].
  • Dynamic Pathway Regulation: CRISPRi-mediated repression of accA (acetyl-CoA carboxylase) in Y. lipolytica redirects acetyl-CoA to naringenin, reducing fatty acid flux by 60% [9].

Quantitative Flux Analysis:¹³C-metabolic flux analysis in naringenin-producing E. coli reveals:

  • 78% of malonyl-CoA is diverted to fatty acids at stationary phase.
  • Glycolytic flux through pentose phosphate pathway must increase 3-fold to supply erythrose-4-phosphate for tyrosine synthesis [5].

Table 3: Flux Optimization Strategies in Naringenin-Producing Hosts

Intervention MethodHostTarget Pathway NodeFlux Change (%)Naringenin Titer Change
Cerulenin treatment (10 μg/mL)S. albidoflavusMalonyl-CoA → fatty acids↓ 85%↑ 2.2-fold
matBC integrationS. albidoflavusMalonate → malonyl-CoA↑ 320%↑ 4.5-fold
AROGfbr expressionY. lipolyticaShikimate → tyrosine↑ 150%↑ 3.1-fold
CRISPRi of accAE. coliAcetyl-CoA → malonyl-CoA↑ 45%↑ 1.8-fold

Fermentation Optimization:

  • Media Composition: NL333 medium outperforms R5A in Streptomyces, increasing naringenin titers 33.3-fold by optimizing ammonium and trace elements [6].
  • Oxygen-Limited Feeding: Maintaining 30% dissolved oxygen in Y. lipolytica bioreactors stabilizes P450 enzymes (e.g., FS1), improving oxidation yields for apigenin (precursor to methylated derivatives) by 90% [9].

List of Compounds:

  • Naringenin
  • 3-Methylnaringenin
  • p-Coumaric acid
  • Malonyl-CoA
  • S-Adenosylmethionine (SAM)
  • Cerulenin
  • Acetyl-CoA
  • Tyrosine
  • Chalcone
  • Eriodictyol (for comparison)

Properties

Product Name

3-Methylnaringenin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-15(20)14-12(19)6-11(18)7-13(14)21-16(8)9-2-4-10(17)5-3-9/h2-8,16-19H,1H3

InChI Key

GRHSSRUEUOYZIV-UHFFFAOYSA-N

Synonyms

2(S)-3(S)-3-methyl-4',5,7-trihydroxy-flavanone
BE 14348B
BE 14348C
BE-14348B
BE-14348C
WS 7528
WS-7528

Canonical SMILES

CC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

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